[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
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Overview
Description
BPH-675 is a bioactive chemical compound known for its potent inhibitory effects on geranylgeranyl diphosphate synthase (GGPPS). This compound has a molecular weight of 563.45 and a chemical formula of C24H23NO9P2S . BPH-675 is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPH-675 involves multiple steps, including the formation of its bisphosphonate structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of BPH-675 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually synthesized in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BPH-675 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: BPH-675 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BPH-675 can lead to the formation of oxidized bisphosphonate derivatives, while reduction can yield reduced bisphosphonate compounds .
Scientific Research Applications
BPH-675 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving bisphosphonates.
Biology: Employed in studies related to enzyme inhibition, particularly GGPPS inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases related to enzyme dysregulation.
Industry: Utilized in the development of new chemical processes and products
Mechanism of Action
BPH-675 exerts its effects by inhibiting geranylgeranyl diphosphate synthase (GGPPS), an enzyme involved in the biosynthesis of geranylgeranyl diphosphate. This inhibition disrupts the prenylation of small GTPases, which are essential for various cellular processes. The compound binds to multiple sites on the enzyme, blocking its activity and leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- BPH-608
- BPH-629
- BPH-628
- BPH-676
Uniqueness
BPH-675 is unique due to its potent and selective inhibition of GGPPS, with an IC50 of 0.71 μM. Its large bisphosphonate structure and long hydrophobic side chains contribute to its high affinity and specificity for the enzyme. Compared to other similar compounds, BPH-675 exhibits a broader spectrum of binding modes and higher potency .
Properties
Molecular Formula |
C24H23NO9P2S |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
[1-hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C24H23NO9P2S/c26-24(35(27,28)29,36(30,31)32)16-17-5-3-8-19(13-17)20-9-4-10-22(14-20)25-37(33,34)23-12-11-18-6-1-2-7-21(18)15-23/h1-15,25-26H,16H2,(H2,27,28,29)(H2,30,31,32) |
InChI Key |
MZVWVRVNMXTDAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-675; BPH 675; BPH675. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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